Mechanistic Divergence: Radical Pathway vs. Lead Tetraacetate Determines Product Selectivity
Mn(OAc)₃ generates carboxymethyl radicals (·CH₂COOH) via inner-sphere electron transfer, in contrast to Pb(OAc)₄ which produces free acetoxyl radicals (·OAc) [1]. This mechanistic distinction translates to a >30:1 selectivity for γ-lactone over allylic acetate in the oxidation of β-methylstyrene (30:1) and 1-octene (50:1) [2]. Pb(OAc)₄, under comparable conditions, yields methyl acetate adducts as major products [3].
| Evidence Dimension | γ-Lactone:allylic acetate selectivity ratio |
|---|---|
| Target Compound Data | β-Methylstyrene: 30:1; 1-Octene: 50:1 |
| Comparator Or Baseline | Lead tetraacetate (Pb(OAc)₄) – methyl acetate adducts dominate |
| Quantified Difference | ≥30-fold selectivity advantage for γ-lactone formation |
| Conditions | Acetic acid, 130 °C |
Why This Matters
This selectivity enables predictable, high-yield synthesis of γ-lactones, a motif prevalent in natural products and pharmaceuticals, without the complexity of side-product purification.
- [1] Heiba, E. I., Dessau, R. M., Koehl, W. J., Jr. The manganic acetate reaction differs from the lead tetraacetate reaction. Journal of the American Chemical Society, 1968, 90, 2706–2709. View Source
- [2] Heiba, E. I., Dessau, R. M., Koehl, W. J., Jr. Oxidation by metal salts. V. The reaction of manganic acetate with aromatic hydrocarbons and the reactivity of the carboxymethyl radical. Journal of the American Chemical Society, 1969, 91, 138–145. View Source
- [3] The manganic acetate reaction differs from the lead tetraacetate - PDF Free Download. DataPDF, 2024. View Source
